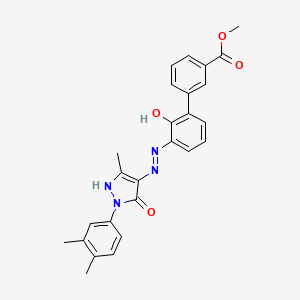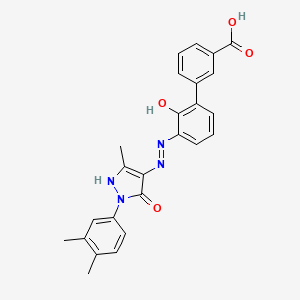
4-(4-Acetylpiperazin-1-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Acetylpiperazin-1-yl)phenyl acetate is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is used primarily in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate typically involves the acetylation of 4-(piperazin-1-yl)phenol. The reaction is carried out using acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine . The reaction conditions generally include room temperature and a dry, inert atmosphere to prevent hydrolysis . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(4-Acetylpiperazin-1-yl)phenyl acetate undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-Acetylpiperazin-1-yl)phenyl acetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Acetylpiperazin-1-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The acetyl group can undergo hydrolysis to release the active piperazine derivative, which then interacts with the target molecule. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-(4-Acetylpiperazin-1-yl)phenyl acetate include other piperazine derivatives such as:
- 4-(4-Methylpiperazin-1-yl)phenyl acetate
- 4-(4-Benzylpiperazin-1-yl)phenyl acetate
- 4-(4-Ethylpiperazin-1-yl)phenyl acetate
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities .
Properties
IUPAC Name |
[4-(4-acetylpiperazin-1-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJWOOOPGREFPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)

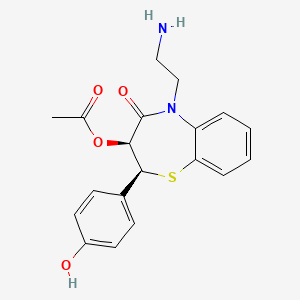
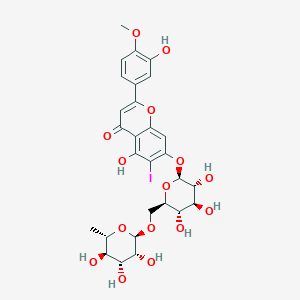
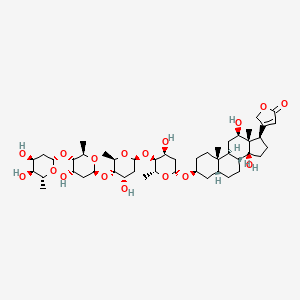
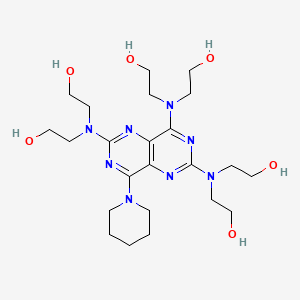
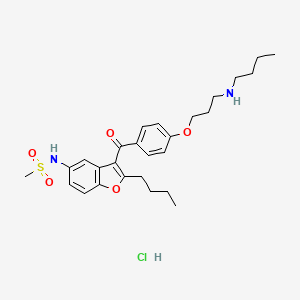

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
